Cas no 1804747-66-7 (2-(Bromomethyl)-4-hydroxy-3-methoxy-5-(trifluoromethoxy)pyridine)
2-(Bromomethyl)-4-hydroxy-3-methoxy-5-(trifluoromethoxy)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-(Bromomethyl)-4-hydroxy-3-methoxy-5-(trifluoromethoxy)pyridine
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- Inchi: 1S/C8H7BrF3NO3/c1-15-7-4(2-9)13-3-5(6(7)14)16-8(10,11)12/h3H,2H2,1H3,(H,13,14)
- InChI Key: AFTVGRZEJFWZOY-UHFFFAOYSA-N
- SMILES: BrCC1=C(C(C(=CN1)OC(F)(F)F)=O)OC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 362
- XLogP3: 2.3
- Topological Polar Surface Area: 47.6
2-(Bromomethyl)-4-hydroxy-3-methoxy-5-(trifluoromethoxy)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029098031-1g |
2-(Bromomethyl)-4-hydroxy-3-methoxy-5-(trifluoromethoxy)pyridine |
1804747-66-7 | 97% | 1g |
$1,519.80 | 2022-04-01 |
2-(Bromomethyl)-4-hydroxy-3-methoxy-5-(trifluoromethoxy)pyridine Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 2-(Bromomethyl)-4-hydroxy-3-methoxy-5-(trifluoromethoxy)pyridine
Introduction to 2-(Bromomethyl)-4-hydroxy-3-methoxy-5-(trifluoromethoxy)pyridine (CAS No. 1804747-66-7)
2-(Bromomethyl)-4-hydroxy-3-methoxy-5-(trifluoromethoxy)pyridine, identified by its CAS number 1804747-66-7, is a highly versatile intermediate in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine family, a heterocyclic aromatic structure that has garnered significant attention due to its broad biological activity and synthetic utility. The presence of multiple functional groups, including a bromomethyl side chain, a hydroxyl group, a methoxy substituent, and a trifluoromethoxy group, makes it an attractive building block for the development of novel molecules.
The bromomethyl moiety is particularly noteworthy as it serves as a reactive handle for further functionalization through nucleophilic substitution reactions. This reactivity allows chemists to introduce diverse pharmacophores, enabling the exploration of new drug candidates with tailored biological properties. In contrast, the hydroxyl, methoxy, and trifluoromethoxy groups contribute to the compound's solubility profile and electronic characteristics, influencing both its reactivity and its potential biological activity. The combination of these features positions this pyridine derivative as a valuable asset in medicinal chemistry libraries.
Recent advancements in drug discovery have highlighted the importance of fluorinated compounds in enhancing metabolic stability, lipophilicity, and binding affinity at biological targets. The trifluoromethoxy group in 2-(Bromomethyl)-4-hydroxy-3-methoxy-5-(trifluoromethoxy)pyridine is a prime example of how fluorine atoms can be leveraged to optimize pharmacokinetic profiles. Studies have demonstrated that trifluoromethoxy-substituted pyridines often exhibit improved bioavailability and prolonged half-life in vivo, making them particularly appealing for therapeutic applications.
The pharmaceutical industry has increasingly turned to heterocyclic compounds like pyridines due to their prevalence in biologically active molecules. For instance, many successful drugs on the market contain pyridine scaffolds, which contribute to their efficacy through interactions with enzymes and receptors. The structural diversity offered by compounds such as 2-(Bromomethyl)-4-hydroxy-3-methoxy-5-(trifluoromethoxy)pyridine allows researchers to fine-tune these interactions by modifying specific functional groups while retaining the core pyridine framework.
In agrochemical research, this compound has shown promise as a precursor for developing novel pesticides and herbicides. The ability to introduce various substituents into the pyridine ring enables the creation of molecules with targeted activity against specific pests or weeds. Additionally, the presence of electron-withdrawing groups like the trifluoromethoxy moiety can enhance the bioactivity of agrochemicals by improving their binding affinity to biological targets.
The synthesis of 2-(Bromomethyl)-4-hydroxy-3-methoxy-5-(trifluoromethoxy)pyridine typically involves multi-step organic transformations that highlight modern synthetic methodologies. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the pyridine ring efficiently. Furthermore, protecting group strategies are often utilized to ensure regioselective functionalization of each reactive site within the molecule. These synthetic approaches underscore the compound's complexity and its suitability for sophisticated chemical applications.
From a computational chemistry perspective, modeling studies have been conducted to understand how variations in the substitution pattern affect the electronic properties and reactivity of this compound. Density Functional Theory (DFT) calculations have revealed insights into the optimal positioning of functional groups for maximum biological activity. Such computational tools are indispensable in modern drug discovery pipelines, allowing researchers to predict molecular behavior before experimental validation.
The growing interest in fluorinated pyridines has also spurred innovation in synthetic routes that minimize waste and improve atom economy. Green chemistry principles are being increasingly applied to develop more sustainable methods for producing compounds like 2-(Bromomethyl)-4-hydroxy-3-methoxy-5-(trifluoromethoxy)pyridine. For example, catalytic processes that employ recyclable ligands or solvent-free reactions are being explored to reduce environmental impact while maintaining high yields.
In conclusion, 2-(Bromomethyl)-4-hydroxy-3-methoxy-5-(trifluoromethoxy)pyridine (CAS No. 1804747-66-7) represents a significant advancement in pharmaceutical and agrochemical research due to its structural complexity and functional diversity. Its unique combination of reactive sites makes it an invaluable intermediate for designing novel therapeutics with enhanced biological activity. As research continues to uncover new applications for fluorinated heterocycles, this compound is poised to play an increasingly important role in drug discovery efforts worldwide.
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